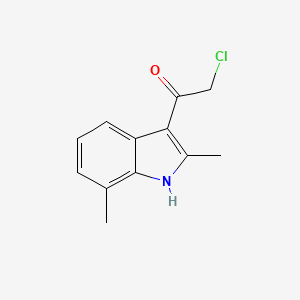

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-4-3-5-9-11(10(15)6-13)8(2)14-12(7)9/h3-5,14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYPMPAZLWMVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone, a key intermediate in medicinal chemistry and drug discovery. The document details the synthetic pathway, including the preparation of the starting material, 2,7-dimethyl-1H-indole, via the Fischer indole synthesis. The core of this guide is a detailed exposition of the Friedel-Crafts acylation of 2,7-dimethyl-1H-indole with chloroacetyl chloride. Furthermore, a thorough characterization of the title compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: The Significance of Haloacetylindoles in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The functionalization of the indole ring is a key strategy for modulating the pharmacological properties of these molecules. Among the various functionalized indoles, 3-haloacetylindoles, such as this compound, have emerged as highly versatile intermediates.[2] The presence of a reactive α-haloketone moiety allows for a variety of subsequent chemical transformations, making these compounds valuable building blocks for the synthesis of more complex heterocyclic systems.[3][4]

The introduction of chlorine into drug candidates can significantly impact their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Consequently, chlorinated heterocyclic compounds are prevalent in a substantial number of FDA-approved drugs.[3][4] The title compound, with its dimethylated indole core and a reactive chloroacetyl group at the pharmacologically significant 3-position, represents a molecule of considerable interest for the development of novel therapeutic agents.

This guide will provide a detailed roadmap for the synthesis and in-depth characterization of this compound, empowering researchers to confidently produce and verify this important chemical entity.

Synthetic Pathways: From Starting Materials to the Final Compound

The synthesis of this compound is a two-stage process. First, the precursor, 2,7-dimethyl-1H-indole, is synthesized. Subsequently, this substituted indole undergoes a Friedel-Crafts acylation reaction.

Synthesis of the Starting Material: 2,7-dimethyl-1H-indole

The most common and efficient method for the synthesis of 2,7-dimethyl-1H-indole is the Fischer indole synthesis.[5][6][7] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from an arylhydrazine and a ketone.[8]

Reaction Scheme:

Figure 1: General scheme for the Fischer indole synthesis of 2,7-dimethyl-1H-indole.

Experimental Protocol: Fischer Indole Synthesis of 2,7-dimethyl-1H-indole

-

Preparation of 2,7-Dimethylphenylhydrazine:

-

Dissolve o-toluidine in a suitable aqueous acid (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

-

The resulting precipitate of the hydrazine hydrochloride is filtered, washed with a small amount of cold water, and dried.

-

-

Cyclization to 2,7-dimethyl-1H-indole:

-

To a mixture of the prepared 2,7-dimethylphenylhydrazine hydrochloride and acetone, add a suitable acid catalyst such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid.[5][6]

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Filter the crude 2,7-dimethyl-1H-indole, wash with water, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography on silica gel.

-

Core Synthesis: Friedel-Crafts Acylation of 2,7-dimethyl-1H-indole

The central reaction in the synthesis of the title compound is the Friedel-Crafts acylation of 2,7-dimethyl-1H-indole with chloroacetyl chloride. This electrophilic aromatic substitution reaction occurs preferentially at the electron-rich C3 position of the indole ring.[9] A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is typically employed to activate the acylating agent.[10]

Reaction Scheme:

Figure 2: Friedel-Crafts acylation of 2,7-dimethyl-1H-indole.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide under a nitrogen atmosphere.[10]

-

Cool the suspension to 0 °C in an ice bath.

-

-

Addition of Reagents:

-

Dissolve chloroacetyl chloride in the same dry solvent and add it dropwise to the cooled aluminum chloride suspension with stirring.

-

After the addition is complete, add a solution of 2,7-dimethyl-1H-indole in the same dry solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

-

Reaction and Workup:

-

After the addition of the indole, allow the reaction mixture to stir at room temperature for a few hours, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[11]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.

-

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following are the expected spectroscopic data for this compound, based on the analysis of similar structures.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole NH proton (a broad singlet), aromatic protons on the benzene ring, the methylene protons of the chloroacetyl group (a singlet), and the two methyl groups (singlets). |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the chlorine atom, and the carbons of the indole ring system, including the two methyl carbons. |

| IR | Characteristic absorption bands for the N-H stretching of the indole, C=O stretching of the ketone, and C-Cl stretching. |

| MS (ESI) | The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺, along with characteristic isotopic patterns for the chlorine atom. |

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | ~8.5-9.5 | br s |

| Aromatic C4-H | ~7.5-7.7 | d |

| Aromatic C5-H & C6-H | ~7.0-7.3 | m |

| -COCH₂Cl | ~4.6-4.8 | s |

| C2-CH₃ | ~2.4-2.6 | s |

| C7-CH₃ | ~2.5-2.7 | s |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190-195 |

| C-Cl | ~45-50 |

| Indole C2 | ~135-140 |

| Indole C3 | ~115-120 |

| Indole C3a | ~125-130 |

| Indole C4 | ~120-125 |

| Indole C5 | ~120-125 |

| Indole C6 | ~120-125 |

| Indole C7 | ~115-120 |

| Indole C7a | ~130-135 |

| C2-CH₃ | ~12-15 |

| C7-CH₃ | ~15-18 |

Table 3: Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C=O Stretch | 1640-1680 |

| C-Cl Stretch | 700-800 |

Mass Spectrometry (MS): The expected exact mass for C₁₂H₁₂ClNO can be calculated and compared with the observed mass in high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The isotopic pattern of the molecular ion peak, due to the presence of ³⁵Cl and ³⁷Cl, will be a key diagnostic feature.

Safety and Handling

Chloroacetyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent.[5] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Aluminum chloride is also corrosive and reacts violently with water. All glassware must be thoroughly dried before use, and the reaction should be carried out under an inert atmosphere.

Conclusion

This technical guide has outlined a reliable and well-established synthetic route for the preparation of this compound, a valuable intermediate in drug discovery. The synthesis involves the Fischer indole synthesis to obtain the 2,7-dimethyl-1H-indole precursor, followed by a Friedel-Crafts acylation with chloroacetyl chloride. Detailed experimental protocols and predicted characterization data have been provided to assist researchers in the successful synthesis and verification of the title compound. The strategic importance of this haloacetylindole derivative as a versatile building block underscores its potential for the development of novel and potent therapeutic agents.

References

-

BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SciSpace. (2022). Article. Retrieved from [Link]

-

ijarsct. (n.d.). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole. Retrieved from [Link]

-

SciSpace. (2011). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]

-

Supporting Information. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). A kind of method for preparing indole from o-toluidine - Patent CN-110878040-B. Retrieved from [Link]

- Google Patents. (n.d.). US4436916A - Process for the preparation of indoles.

-

ResearchGate. (2009). 2‐Chloro‐3H‐indol‐3‐one and its reactions with nucleophiles. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-1-phenyl(114C)ethanone. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Three-step synthesis of 2,5,7-trisubstituted indoles from N-acetyl-2,4,6-trichloroaniline using Pd-catalyzed site-selective cross-coupling. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Retrieved from [Link]

-

Scite.ai. (n.d.). Synthesis and reactions of some 3-(2-haloacyl)indoles. Retrieved from [Link]

-

PubMed. (n.d.). 2-Chloro-1-[4-(2,4-difluoro-benz-yl)piperazin-1-yl]ethanone. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 2. scite.ai [scite.ai]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. websites.umich.edu [websites.umich.edu]

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Derivatives of indole are integral to drug discovery, with applications ranging from anti-inflammatory to anticancer agents.[1] The title compound, this compound, is a functionalized indole of significant interest. The chloroacetyl group at the 3-position serves as a versatile synthetic handle, enabling further molecular elaboration through nucleophilic substitution reactions.[2][3] Such intermediates are crucial in the synthesis of more complex heterocyclic systems and potential pharmaceutical candidates.[4][5]

Accurate structural elucidation is paramount for any synthetic intermediate. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a Senior Application Scientist, my approach is not merely to present data but to explain the underlying principles and interpret the spectral features in the context of the molecule's structure. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating framework for the characterization of this and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR

A robust protocol for acquiring high-quality NMR spectra is essential for accurate analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally suitable, but DMSO-d₆ can be advantageous for observing exchangeable protons like the indole N-H.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, for improved signal dispersion and resolution.[6]

-

¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides detailed information about the electronic environment, number, and connectivity of protons. The predicted chemical shifts (δ) for the title compound are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| N-H (Indole) | > 8.5 | broad singlet | The downfield shift and broadness are characteristic of an acidic proton on a nitrogen atom within an aromatic system. Its position is solvent-dependent. |

| H-4 (Aromatic) | ~7.2-7.4 | doublet | This proton is part of the benzene ring portion of the indole. It is coupled to H-5, resulting in a doublet. |

| H-5 (Aromatic) | ~7.0-7.2 | triplet | Being coupled to both H-4 and H-6, this proton appears as a triplet. Its chemical shift is typical for indole aromatic protons.[7] |

| H-6 (Aromatic) | ~6.9-7.1 | doublet | Coupled to H-5, this proton appears as a doublet, completing the aromatic pattern of the 2,7-disubstituted indole ring.[7] |

| -CH₂Cl (Chloromethyl) | ~4.7-4.8 | singlet | The strong deshielding effect of the adjacent carbonyl group and the chlorine atom shifts this signal significantly downfield. A similar structure shows this peak at 4.7 ppm.[4] |

| C₇-CH₃ (Methyl) | ~2.7-2.8 | singlet | The methyl group at the C7 position is slightly deshielded by the aromatic ring current. |

| C₂-CH₃ (Methyl) | ~2.5-2.6 | singlet | This methyl group attached to the pyrrole ring of the indole appears as a distinct singlet, typically upfield from the C7-methyl.[7] |

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| C=O (Ketone) | ~190-192 | The carbonyl carbon of a ketone is highly deshielded and appears far downfield, a characteristic and easily identifiable signal. |

| C-3a, C-7a | ~136, ~128 | These are the bridgehead carbons where the two rings of the indole are fused. Their chemical shifts are typical for quaternary aromatic carbons in this environment.[7] |

| C-2, C-7 | ~137, ~122 | These are the substituted carbons of the indole ring, with C-2 being more downfield due to its position in the electron-deficient pyrrole ring. |

| C-4, C-5, C-6 | ~120-124 | These signals correspond to the protonated carbons of the benzene ring. Their exact shifts can be confirmed with 2D NMR techniques like HSQC.[7] |

| C-3 | ~114 | This is the carbon to which the chloroacetyl group is attached. It is typically found in this region for 3-substituted indoles. |

| -CH₂Cl | ~46-48 | The carbon of the chloromethyl group is significantly shielded relative to the carbonyl but deshielded by the electronegative chlorine atom. |

| C₇-CH₃ | ~20 | The chemical shift for the C7-methyl carbon.[7] |

| C₂-CH₃ | ~13 | The chemical shift for the C2-methyl carbon, typically found slightly upfield compared to other aromatic methyl groups.[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is often preferred for its simplicity, requiring only a small amount of sample to be placed directly on the crystal.

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Spectral Data Interpretation

The key vibrational frequencies in the IR spectrum confirm the presence of the main functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Confirmation |

| ~3350-3400 | N-H Stretch | Medium | A moderately sharp peak characteristic of the N-H bond in the indole ring. |

| ~3100-3000 | Aromatic C-H Stretch | Medium | Confirms the presence of C-H bonds on the aromatic indole ring. |

| ~2950-2850 | Aliphatic C-H Stretch | Medium | Corresponds to the stretching vibrations of the C-H bonds in the two methyl groups and the CH₂ group. |

| ~1685-1700 | C=O Stretch (Ketone) | Strong | This is a key diagnostic peak. The strong, sharp absorption confirms the presence of the carbonyl group. Its position is typical for an α-haloketone conjugated with an aromatic system.[4] |

| ~1600-1450 | C=C Stretch (Aromatic) | Variable | A series of absorptions that confirm the presence of the aromatic indole ring system. |

| ~700-800 | C-Cl Stretch | Medium | A signal in the fingerprint region corresponding to the carbon-chlorine bond stretch. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) is a common and effective method for this type of molecule, typically performed at 70 eV.[7]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and confirming the elemental formula.

MS Data Interpretation

The analysis of the mass spectrum involves identifying the molecular ion and rationalizing the major fragment ions.

Molecular Formula: C₁₂H₁₂ClNO Molecular Weight: 221.68 g/mol

| m/z Value (Predicted) | Ion Description | Key Insights |

| 221 / 223 | [M]⁺ and [M+2]⁺ | Molecular Ion Peak. The presence of a chlorine atom results in a characteristic isotopic pattern with a peak at m/z 221 (³⁵Cl) and a smaller peak at m/z 223 (³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

| 172 | [M - CH₂Cl]⁺ | Base Peak. This is the most likely and most stable fragment, resulting from the alpha-cleavage of the C-C bond between the carbonyl and the chloromethyl group. The resulting acylium ion, [2,7-dimethyl-1H-indol-3-yl-C=O]⁺, is highly stabilized by resonance with the indole ring. This is a key diagnostic fragment. |

| 186 | [M - Cl]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. This fragment is typically less abundant than the base peak. |

| 144 | [172 - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the base peak (m/z 172) to form the [2,7-dimethyl-1H-indol-3-yl]⁺ cation. |

Visualized Workflows and Structures

Diagrams help to clarify complex processes and relationships. The following have been generated using Graphviz to illustrate key workflows.

Caption: General workflow for spectroscopic analysis.

Caption: Proposed EI-MS fragmentation pathway.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Ibrahim, M. A. A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1121–1125. Retrieved from [Link]

-

Dave, J. S., & Shah, P. R. (2009). Synthesis of some new N1-[(2-oxo-3-chloro-4-aryl-azitidin)-(acetyl amino)]-indole derivative. Zenodo. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2023). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. Molecules, 28(11), 4390. Retrieved from [Link]

-

Lipshutz, B. H., & Ghorai, S. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanone, 2-chloro-1-[2,3-dihydro-1-(methylsulfonyl)-1H-indol-5-yl]-. Retrieved from [Link]

-

Lin, Y.-H., et al. (2022). Infrared Spectrum of the Adduct 2-Chloro-2-hydroperoxybut-3-ene [(C2H3)CCl(CH3)OOH] of the Reaction between the Criegee Intermediate Methyl Vinyl Ketone Oxide [C2H3C(CH3)OO] and HCl. The Journal of Physical Chemistry A, 126(43), 7913–7923. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 32(2), 1083-1090. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanone, 2-chloro-1H-indol-1-yl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

TSI Journals. (2014). Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide. Retrieved from [Link]

-

Kumar, A., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(31), 21683–21721. Retrieved from [Link]

-

PubMed. (n.d.). 2-Chloro-1-[4-(2,4-difluoro-benz-yl)piperazin-1-yl]ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2022). Synthesis and Biologically Activity of Novel 2- Chloro -3-Formyl -1,5-Naphthyridine Chalcone Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone, 2-chloro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

A Comprehensive Technical Guide to 2-Chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone: Synthesis, Characterization, and Application in Drug Discovery

Executive Summary

This whitepaper provides an in-depth technical examination of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone, a key heterocyclic intermediate in medicinal chemistry. The compound, identified by CAS Number 1134334-67-0 , serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1] This guide elucidates the compound's fundamental properties, offers a detailed and validated synthetic protocol, and explores its strategic application as a building block in the development of novel therapeutic agents. By integrating mechanistic insights with practical, field-proven methodologies, this document aims to equip researchers, chemists, and drug development professionals with the critical knowledge required to effectively utilize this valuable chemical entity.

Introduction to a Privileged Scaffold Intermediate

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. The strategic functionalization of this scaffold is paramount for modulating pharmacological activity. This compound emerges as a particularly valuable intermediate due to the reactive α-chloro ketone moiety, which provides a chemical handle for extensive molecular elaboration.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. The key identifiers and properties for the title compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1134334-67-0 | [1] |

| Molecular Formula | C₁₂H₁₂ClNO | Calculated |

| Molecular Weight | 221.68 g/mol | Calculated |

| SMILES | CC1=CC=CC2=C1NC(=C2C(=O)CCl)C | [1] |

| Appearance | Off-white to light brown solid (Predicted) | - |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Poorly soluble in water (Predicted) | - |

Significance in Medicinal Chemistry

The α-chloroacetyl group attached to the 3-position of the indole ring is a potent electrophile, making it an ideal precursor for introducing diverse functionalities. This moiety readily participates in nucleophilic substitution reactions, enabling the construction of more complex molecules such as aminothiazoles, substituted imidazoles, and other heterocyclic systems. These resulting scaffolds are frequently investigated for a range of therapeutic targets, including but not limited to kinase inhibition, anti-inflammatory pathways, and neurodegenerative disorders.[2][3] The dimethyl substitution on the indole core can enhance lipophilicity and modulate binding interactions with biological targets.

Synthesis and Mechanistic Rationale

The preparation of this compound is most effectively achieved via an electrophilic substitution on the electron-rich indole ring. The method of choice is the Friedel-Crafts acylation, a robust and well-established transformation in organic synthesis.

Retrosynthetic Analysis and Strategy

The most logical disconnection for the target molecule is at the C-C bond between the indole C3 position and the carbonyl carbon. This reveals the starting materials: 2,7-dimethylindole and a suitable two-carbon electrophile, chloroacetyl chloride.

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol is designed for self-validation, with clear checkpoints and expected outcomes. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Materials:

-

2,7-Dimethylindole (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.

-

Expertise & Experience: The use of anhydrous conditions and an inert atmosphere is critical. AlCl₃ is extremely hygroscopic, and any moisture will quench the Lewis acid catalyst, halting the reaction.

-

-

Catalyst Suspension: Carefully and portion-wise, add anhydrous aluminum chloride (1.5 eq) to the cooled DCM. Stir to form a suspension.

-

Trustworthiness: Adding the Lewis acid in portions prevents excessive heat generation.

-

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.2 eq) dropwise to the AlCl₃ suspension via the dropping funnel over 10-15 minutes. Stir the resulting mixture for 20 minutes at 0 °C. A complex between the Lewis acid and the acyl chloride will form.

-

Addition of Substrate: Dissolve 2,7-dimethylindole (1.0 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Causality: The indole is added to the pre-formed acylating complex to ensure the electrophile is readily available for reaction at the electron-rich C3 position, minimizing side reactions. A dark, colored solution is expected to form.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole spot is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl.

-

Causality: The acidic quench hydrolyzes the aluminum complexes and protonates any unreacted starting material, facilitating its removal during the workup. This step is highly exothermic and must be performed with caution.

-

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Trustworthiness: The bicarbonate wash is crucial for neutralizing any remaining acid, preventing product degradation during solvent evaporation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel to yield the pure product.

Mechanistic Pathway

The reaction proceeds through the classical Friedel-Crafts acylation mechanism.

Caption: Mechanism of the Friedel-Crafts acylation.

Application as a Synthetic Intermediate

The primary value of this compound lies in its utility as a precursor to more complex, pharmacologically relevant molecules. A classic application is in the Hantzsch thiazole synthesis.

Workflow: Synthesis of a 2-Amino-4-arylthiazole Derivative

This workflow demonstrates the conversion of the title compound into a hypothetical drug-like molecule, a common objective in discovery chemistry programs.

Caption: Workflow for thiazole synthesis from the title compound.

By reacting the α-chloro ketone with a thiourea, a 2-aminothiazole ring is readily formed. This new scaffold can then undergo further diversification at the amino group or through other transformations, rapidly generating a library of compounds for biological screening.

Analytical and Quality Control Methodologies

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound, ensuring the reliability of downstream applications.

Summary of Analytical Techniques

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Elucidation | Signals corresponding to the two methyl groups, the aromatic indole protons, the methylene (-CH₂Cl) protons, and the N-H proton. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all 12 unique carbons, including the carbonyl carbon (~190 ppm) and the methylene carbon (~45 ppm). |

| LC-MS | Purity Assessment & Mass Verification | A major peak in the chromatogram with a mass corresponding to the [M+H]⁺ ion (m/z ~222.06). |

| HPLC/UPLC | Quantitative Purity Analysis | A single major peak with purity >95% (typical for R&D use). |

| FT-IR | Functional Group Identification | Characteristic absorptions for the N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-Cl stretch (~750 cm⁻¹). |

Standard HPLC Protocol for Purity Assessment

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: 1 mg/mL in Acetonitrile

Safety, Handling, and Storage

As an α-chloro ketone, this compound should be handled with care.

-

Safety: It is a potential lachrymator and alkylating agent. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Long-term storage under an inert atmosphere is recommended.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis and versatile reactivity make it an attractive starting point for constructing complex molecular architectures. The methodologies and insights presented in this guide provide a robust framework for its synthesis, characterization, and strategic deployment in medicinal chemistry campaigns. Future research will likely continue to leverage this and similar intermediates to explore novel chemical space in the quest for next-generation therapeutics targeting a wide spectrum of human diseases.

References

-

BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. Retrieved from [Link]

-

PubMed. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Retrieved from [Link]

Sources

The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel 2,7-Dimethylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indole nucleus, a privileged scaffold in medicinal chemistry, has long been a focal point for the development of novel therapeutic agents. Its versatile structure allows for a myriad of chemical modifications, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide delves into the synthesis, biological evaluation, and structure-activity relationships of a specific, yet underexplored, class of indole derivatives: those bearing a 2,7-dimethyl substitution pattern. By providing a comprehensive overview of synthetic strategies, detailed experimental protocols, and insights into their potential therapeutic applications, this document aims to empower researchers to unlock the full potential of this promising chemical scaffold.

I. Strategic Synthesis of the 2,7-Dimethylindole Core

The construction of the 2,7-dimethylindole scaffold is a critical first step in the exploration of its derivative space. Several classical and modern synthetic methodologies can be adapted for this purpose, with the Fischer indole synthesis being a particularly robust and versatile approach.

The Fischer Indole Synthesis: A Time-Tested Route

The Fischer indole synthesis, a venerable reaction in organic chemistry, provides a direct and efficient pathway to the 2,7-dimethylindole core. The reaction involves the acid-catalyzed cyclization of a suitably substituted phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.

Conceptual Workflow for the Fischer Indole Synthesis of 2,7-Dimethylindole:

Figure 1: Conceptual workflow of the Fischer indole synthesis for 2,7-dimethylindole.

Experimental Protocol: Synthesis of 2,7-Dimethyl-1H-indole

This protocol outlines a general procedure for the synthesis of the 2,7-dimethylindole core via the Fischer indole synthesis.

Materials:

-

2,6-Dimethylphenylhydrazine hydrochloride

-

Acetone

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Hydrazone Formation (in situ):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylphenylhydrazine hydrochloride (1 equivalent) in ethanol.

-

Add acetone (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

-

Cyclization:

-

Slowly add concentrated sulfuric acid or polyphosphoric acid (as catalyst) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 2,7-dimethyl-1H-indole.

-

Characterization: The structure of the synthesized 2,7-dimethyl-1H-indole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Exploring the Biological Landscape of 2,7-Dimethylindole Derivatives

While the 2,7-dimethylindole scaffold itself is a foundational building block, its true therapeutic potential lies in the diverse functionalities that can be introduced at various positions of the indole ring. The primary focus of current research is on the anticancer and antimicrobial activities of these novel derivatives.

A. Anticancer Potential: Targeting Key Oncogenic Pathways

The indole nucleus is a common feature in many approved anticancer drugs, often acting as an inhibitor of critical cellular processes like tubulin polymerization or kinase activity.[1][3][5][6][7] The strategic placement of methyl groups at the 2 and 7 positions of the indole ring can influence the molecule's conformation and electronic properties, potentially leading to enhanced binding to therapeutic targets and improved pharmacological profiles.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

Systematic modification of the 2,7-dimethylindole scaffold is crucial for elucidating the structure-activity relationships that govern its anticancer potency. Key positions for derivatization include the N1, C3, and C5 positions.

Figure 2: Key positions for derivatization on the 2,7-dimethylindole scaffold and their influence on anticancer activity.

Representative Anticancer Data of Indole Derivatives:

While specific data for 2,7-dimethylindole derivatives is emerging, the broader class of indole-2-carboxamides has shown significant promise.[8][9]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-substituted 1H-indole-2-carboxamides | K-562 (Leukemia) | 0.33 - 0.61 | [8] |

| Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 ± 0.4 | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of novel 2,7-dimethylindole derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

-

B. Antimicrobial Frontier: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Indole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities, making them a promising starting point for the development of new anti-infective agents.[2][11][12][13]

Key Considerations for Antimicrobial Activity:

The antimicrobial efficacy of 2,7-dimethylindole derivatives can be modulated by introducing specific functional groups that enhance their interaction with microbial targets or facilitate their entry into microbial cells.

Representative Antimicrobial Data of Indole Derivatives:

Various indole derivatives have shown potent activity against a range of bacterial and fungal pathogens.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-triazole conjugates | Candida tropicalis | 2 | [11] |

| Indole derivatives | Candida krusei | 3.125 | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the minimum inhibitory concentration of novel 2,7-dimethylindole derivatives against microbial strains.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Resazurin solution (for viability indication)

Procedure:

-

Preparation of Inoculum:

-

Prepare a standardized microbial suspension with a turbidity equivalent to a 0.5 McFarland standard.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Growth can be assessed visually or by adding a viability indicator like resazurin.

-

III. Future Directions and Perspectives

The 2,7-dimethylindole scaffold represents a largely untapped area of chemical space with significant potential for the discovery of novel therapeutic agents. Future research should focus on:

-

Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse substitutions at the N1, C3, and C5 positions to build a comprehensive SAR profile.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds to understand their mechanism of action.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the in vivo efficacy, safety, and pharmacokinetic properties of lead compounds in relevant animal models.

By systematically exploring the chemistry and biology of 2,7-dimethylindole derivatives, the scientific community can pave the way for the development of a new generation of drugs to address unmet medical needs in oncology and infectious diseases.

References

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). NIH. [Link]

-

Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (n.d.). PubMed. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). NIH. [Link]

-

Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2012). Semantic Scholar. [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2022). PubMed. [Link]

-

Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. (n.d.). Jordan Journal of Chemistry (JJC). [Link]

-

Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. (n.d.). MDPI. [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). NIH. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). MDPI. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). MDPI. [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025). Semantic Scholar. [Link]

-

Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (2025). NIH. [Link]

-

Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. (2025). PubMed. [Link]

-

Synthesis and fungicidal activity of novel pyrroloindole scaffolds and their derivatives. (n.d.). Royal Society of Chemistry. [Link]

-

Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). PubMed. [Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (n.d.). NIH. [Link]

-

Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed. [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

Sources

- 1. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]

- 4. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 10. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to the Preliminary Biological Screening of Substituted Indole-3-Ethanones

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus stands as a privileged scaffold in medicinal chemistry, a structural motif bestowed by nature upon a vast array of bioactive molecules. From the essential amino acid tryptophan to potent alkaloids, the indole ring system is a testament to nature's ingenuity in crafting molecules that modulate biological processes. In the realm of synthetic medicinal chemistry, substituted indoles, particularly indole-3-ethanones, have emerged as a focal point of drug discovery efforts. Their synthetic tractability and the diverse biological activities they exhibit make them a fertile ground for the identification of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preliminary biological screening of this promising class of compounds. It is structured not as a rigid protocol, but as a strategic workflow, grounded in scientific integrity and practical insights from the field.

Chapter 1: Strategic Approaches to Screening Substituted Indole-3-Ethanones

The journey from a newly synthesized substituted indole-3-ethanone to a potential drug candidate is paved with a series of rigorous biological evaluations. The initial, or preliminary, screening is a critical step in this process, designed to efficiently identify compounds with desirable biological activities and to triage those that are inactive or possess undesirable properties. The choice of initial screens is dictated by the known biological profile of indole derivatives, which are renowned for their anticancer, antimicrobial, and antioxidant properties.[1][2]

A well-designed preliminary screening cascade should be viewed as a funnel, broad at the top to capture a wide range of potential activities and progressively narrowing to select the most promising candidates for further, more detailed investigation.

Chapter 2: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The indole scaffold is a recurring theme in the development of anticancer agents, with several indole-based drugs approved for clinical use.[3] Substituted indole-3-ethanones have shown considerable promise in this area, exhibiting cytotoxic effects against a variety of cancer cell lines.[4][5][6]

The Rationale for In Vitro Cytotoxicity Screening

The foundational step in assessing anticancer potential is the in vitro cytotoxicity assay. This initial screen provides a quantitative measure of a compound's ability to inhibit the growth of or kill cancer cells. The choice of cell lines is a critical experimental parameter. A panel of cell lines representing different cancer types (e.g., breast, colon, lung) is recommended to assess the breadth of a compound's activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted indole-3-ethanone compounds in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (typically 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Summarizing Cytotoxicity Data

The results of the cytotoxicity screening are best presented in a tabular format for easy comparison of the activities of different substituted indole-3-ethanones.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) |

| I-3E-01 | 4-Chloro | MCF-7 (Breast) | 15.2 |

| I-3E-02 | 5-Methoxy | HCT-116 (Colon) | 8.9 |

| I-3E-03 | 2-Methyl | A549 (Lung) | 22.5 |

| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |

Note: The data presented in this table is illustrative and not from a specific study.

Visualizing the Anticancer Screening Workflow

Caption: Workflow for Preliminary Anticancer Screening.

Chapter 3: Antimicrobial Activity: Combating Pathogenic Microorganisms

The indole nucleus is present in many natural and synthetic compounds with significant antimicrobial properties.[8][9] The emergence of multidrug-resistant pathogens has created an urgent need for the discovery of new antimicrobial agents, and substituted indole-3-ethanones represent a promising starting point for such investigations.

The Rationale for Antimicrobial Susceptibility Testing

The primary goal of preliminary antimicrobial screening is to determine the ability of a compound to inhibit the growth of or kill pathogenic microorganisms. A panel of clinically relevant bacteria and fungi should be selected to assess the spectrum of activity. This panel should ideally include both Gram-positive and Gram-negative bacteria, as well as a representative fungal species.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Protocol:

-

Compound Preparation: Dissolve the substituted indole-3-ethanone compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it further to achieve the desired final concentration in the wells.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is microbicidal, an aliquot from the wells showing no growth can be subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction in the number of colony-forming units (CFUs).

Data Presentation: Summarizing Antimicrobial Activity

The MIC values for a series of substituted indole-3-ethanones against a panel of microorganisms can be effectively summarized in a table.

| Compound ID | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| I-3E-04 | 4-Bromo | 16 | 64 | >128 |

| I-3E-05 | 5-Nitro | 8 | 32 | 64 |

| I-3E-06 | 2,4-Dichloro | 32 | 128 | >128 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.015 | N/A |

| Fluconazole | (Positive Control) | N/A | N/A | 1 |

Note: The data presented in this table is illustrative and not from a specific study.

Visualizing the Antimicrobial Screening Workflow

Caption: Workflow for Preliminary Antimicrobial Screening.

Chapter 4: Antioxidant Activity: Quenching Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Indole derivatives are known to possess antioxidant properties, and this activity is often explored in the preliminary screening of new analogs.[12][13]

The Rationale for Antioxidant Capacity Assays

Initial screening for antioxidant activity typically involves cell-free chemical assays that measure the ability of a compound to scavenge stable free radicals. These assays are rapid, reproducible, and provide a good indication of a compound's intrinsic radical-scavenging potential.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a popular and straightforward method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an initial absorbance of approximately 1.0 at the wavelength of maximum absorbance (around 517 nm).

-

Compound Dilution: Prepare serial dilutions of the substituted indole-3-ethanone compounds in the same solvent used for the DPPH solution.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the compound dilutions. Include a blank (solvent only) and a positive control (a known antioxidant such as ascorbic acid or Trolox).

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance of DPPH.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each compound concentration using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging percentage versus compound concentration.

Data Presentation: Summarizing Antioxidant Activity

A table is an effective way to present the antioxidant activity of the synthesized compounds.

| Compound ID | Substitution Pattern | DPPH Scavenging EC50 (µM) |

| I-3E-07 | 4-Hydroxy | 25.8 |

| I-3E-08 | 5-Amino | 42.1 |

| I-3E-09 | 6-Fluoro | >100 |

| Ascorbic Acid | (Positive Control) | 15.5 |

Note: The data presented in this table is illustrative and not from a specific study.

Visualizing the Antioxidant Screening Workflow

Caption: Workflow for Preliminary Antioxidant Screening.

Chapter 5: Concluding Remarks and Future Directions

The preliminary biological screening of substituted indole-3-ethanones is a pivotal stage in the drug discovery process. By employing a strategic and tiered approach, researchers can efficiently identify compounds with promising anticancer, antimicrobial, or antioxidant activities. The methodologies outlined in this guide provide a robust framework for this initial evaluation. It is imperative to recognize that preliminary screening is not an endpoint but rather a starting point. Compounds that exhibit significant activity in these initial assays warrant further, more detailed investigations to elucidate their mechanisms of action, assess their selectivity, and evaluate their potential in more complex biological systems. The rich chemical diversity that can be achieved through the substitution of the indole-3-ethanone scaffold, coupled with a rigorous biological screening cascade, ensures that this class of compounds will continue to be a valuable source of new therapeutic leads.

References

-

Chavan, W. C. (2022). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor. [Link]

-

Talebi, M., et al. (2018). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. [Link]

-

Abdel-Wahab, B. F., et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed. [Link]

-

Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. PubMed. [Link]

-

Reddy, T. J., et al. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. PubMed. [Link]

-

Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. ResearchGate. [Link]

-

Opietnik, M., et al. (2013). Synthesis of 2-(Indol-3-yl)-ethanone-based Arylhydrocarbon Receptor Agonist Candidates via Weinreb Amides of Indole-3-acetic Acid. Bentham Science. [Link]

-

Li, Y., et al. (2020). Synthesis and Anticancer Activity of 1-(1H-Indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione Derivatives. ResearchGate. [Link]

-

Moghadam, F. M., et al. (2012). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. National Institutes of Health. [Link]

-

Radwan, M. A. A., et al. (2007). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. PubMed. [Link]

-

Kamal, A., et al. (2018). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]

-

Ask Ayurveda. (n.d.). Phytochemicals in Food - Indole-3-acetic acid. Ask Ayurveda. [Link]

-

Radwan, M. A. A., et al. (2007). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. ResearchGate. [Link]

-

Chauhan, M. H., et al. (2022). A synthesis and biological evaluation of indole derivatives. International Journal of Innovative Science and Research Technology. [Link]

-

Kumar, A., et al. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Bentham Science. [Link]

-

Robinson, M. W., et al. (2012). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. National Institutes of Health. [Link]

-

Wang, W., et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. PubMed. [Link]

-

Jasiewicz, B., et al. (2017). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PubMed Central. [Link]

-

Unsalan, S., & Tulemis, F. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. [Link]

-

Jasiewicz, B., et al. (2017). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. ResearchGate. [Link]

-

American Society for Microbiology. (2009). Indole Test Protocol. American Society for Microbiology. [Link]

-

Kumar, T. S., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

Scribd. (n.d.). Indole Derivatives' Antimicrobial Study. Scribd. [Link]

-

Yildirim, T., et al. (2014). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health. [Link]

-

A. A., et al. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. MDPI. [Link]

-

Reddy, P. V. G., et al. (2018). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to Unveiling the Therapeutic Targets of 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] The novel compound, 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone, combines this versatile indole scaffold with a reactive chloroacetyl moiety, suggesting a high potential for targeted therapeutic intervention, likely through covalent interaction with specific protein targets. This guide provides a comprehensive framework for identifying and validating the therapeutic targets of this compound. We will first explore hypothesized target classes based on structural analogy to known indole derivatives, including protein kinases, cytoskeletal proteins like tubulin, and components of inflammatory signaling pathways such as NF-κB. Subsequently, we will detail a multi-pronged experimental strategy for unbiased target identification and rigorous validation, leveraging cutting-edge chemical proteomics and cell biology techniques. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel small molecules and accelerate their path toward clinical translation.

Introduction: The Promise of a Structurally-Informed Indole Derivative

The indole scaffold is a recurring motif in molecules with profound biological activity, from neurotransmitters like serotonin to potent anticancer agents like vincristine.[1][4] Its structural versatility allows for precise modifications that can tune its pharmacological properties, enabling interaction with a wide array of biological targets.[3] The compound of interest, this compound, possesses two key features that inform our strategic approach to target identification:

-